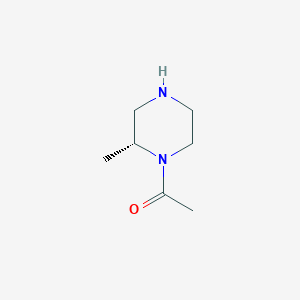

(R)-1-(2-Methylpiperazin-1-YL)ethanone

描述

Significance of Chiral Nitrogen Heterocycles in Synthetic Methodology

Nitrogen-containing heterocyclic compounds are fundamental structural motifs in a vast number of biologically active molecules, including a majority of FDA-approved pharmaceuticals. mdpi.comnih.govnih.gov Their prevalence stems from their inherent chemical properties; the nitrogen atom can act as a hydrogen bond donor or acceptor, influencing molecular interactions with biological targets like enzymes and receptors. nih.gov When a stereocenter is introduced into these rings, creating a chiral heterocycle, the spatial arrangement of atoms becomes a critical determinant of biological function. rsc.org

The synthesis of such chiral nitrogen heterocycles in an enantiomerically pure form is a primary objective in modern synthetic methodology. nih.gov Nature often exhibits stereospecificity, where one enantiomer of a chiral molecule elicits a desired therapeutic effect while the other may be inactive or even harmful. rsc.org Consequently, synthetic strategies that allow for the precise control of chirality, such as asymmetric synthesis, are of paramount importance. These methods often employ chiral building blocks, catalysts, or auxiliaries to construct complex molecular architectures with high enantiomeric purity. nih.gov

Overview of Piperazine (B1678402) Scaffolds as Versatile Building Blocks

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov This designation is due to its frequent appearance in a wide array of pharmacologically active compounds. researchgate.netbenthamdirect.comnih.gov The versatility of the piperazine scaffold can be attributed to several key features:

Physicochemical Properties : The presence of two nitrogen atoms imparts basicity and enhances water solubility, which can improve the pharmacokinetic profile of drug candidates. tandfonline.comnih.gov

Synthetic Tractability : The nitrogen atoms provide reactive sites for facile chemical modification, allowing chemists to append various functional groups and build molecular diversity. tandfonline.com

Conformational Flexibility : The piperazine ring typically adopts a chair conformation, which can be modified or constrained by substitution, influencing how a molecule binds to its biological target. tandfonline.com

These characteristics have enabled the incorporation of the piperazine moiety into drugs across numerous therapeutic areas, where it often serves as a key structural linker or pharmacophore. researchgate.netmdpi.com

Table 1: Therapeutic Applications of Piperazine-Containing Compounds

| Therapeutic Area | Examples of Drug Classes |

| Oncology | Kinase Inhibitors |

| Infectious Diseases | Antifungals, Antibacterials, Antivirals, Antimalarials |

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics |

Specific Academic Context of (R)-1-(2-Methylpiperazin-1-YL)ethanone Research

This compound is a specific chiral derivative within the broader piperazine family. Its structure is characterized by a piperazine ring substituted with a methyl group at the C2 position, creating a stereocenter with a defined (R)-configuration, and an acetyl group on one of the nitrogen atoms.

While extensive, large-scale studies specifically highlighting this individual compound are not widely present in top-tier academic literature, its importance is understood within the context of asymmetric synthesis and medicinal chemistry. Its value lies in its role as a chiral building block, or synthon. The combination of a predefined stereocenter and orthogonally functionalized nitrogen atoms makes it a valuable starting material for the synthesis of more complex, enantiomerically pure molecules.

The academic interest in compounds like this compound is driven by the demand for novel chiral ligands, catalysts, and pharmaceutical intermediates. rsc.orgacs.orgdicp.ac.cnrsc.org The (R)-methyl group provides stereochemical information, while the acetylated and non-acetylated nitrogen atoms offer distinct points for further chemical elaboration. This allows chemists to construct larger, more complex target molecules with precise control over their three-dimensional structure, a critical factor in modern drug discovery and materials science.

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1033709-36-2 |

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

| Chirality | (R)-configuration |

| Key Functional Groups | Piperazine, Amide (Ethanone), Secondary Amine |

Structure

3D Structure

属性

分子式 |

C7H14N2O |

|---|---|

分子量 |

142.20 g/mol |

IUPAC 名称 |

1-[(2R)-2-methylpiperazin-1-yl]ethanone |

InChI |

InChI=1S/C7H14N2O/c1-6-5-8-3-4-9(6)7(2)10/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |

InChI 键 |

WRVQFYLHOZQHFY-ZCFIWIBFSA-N |

手性 SMILES |

C[C@@H]1CNCCN1C(=O)C |

规范 SMILES |

CC1CNCCN1C(=O)C |

产品来源 |

United States |

Synthetic Strategies for Chiral 2 Methylpiperazine and Its Acetyl Derivatives

Historical Development of Asymmetric Synthesis of 2-Methylpiperazine (B152721) Scaffolds

The journey towards efficient asymmetric syntheses of 2-methylpiperazine has evolved significantly over the decades, moving from classical resolution techniques to highly sophisticated catalytic asymmetric methods.

Initially, the primary method for obtaining enantiomerically pure 2-methylpiperazine was through the classical resolution of a racemic mixture . This approach typically involves the use of a chiral resolving agent, such as a chiral acid like tartaric acid, to form diastereomeric salts with the racemic amine. These diastereomers, possessing different physical properties, can then be separated by fractional crystallization. Following separation, the desired enantiomer of 2-methylpiperazine is liberated from its salt. While effective, this method is often laborious, time-consuming, and theoretically limited to a maximum yield of 50% for the desired enantiomer. An early example of this approach involved the use of optically active 1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol for the efficient optical resolution of 2-methylpiperazine through complex formation. researchgate.net

The late 20th century saw the advent of more direct asymmetric synthesis strategies, aiming to create the chiral center with the desired stereochemistry from the outset, thus avoiding the inefficiencies of resolution. Early asymmetric syntheses often relied on substrates from the chiral pool , such as amino acids, which will be discussed in more detail in a later section. For instance, a notable route developed in the 1990s utilized N-Boc-alanines as the starting material. tandfonline.com

Further advancements in the 1990s led to the development of methods employing chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. These methods, while often providing high levels of stereocontrol, typically require additional steps for the attachment and removal of the auxiliary.

The turn of the 21st century has been marked by the rise of catalytic asymmetric methods , which are highly sought after for their efficiency and atom economy. These methods utilize a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product. The development of such catalytic systems for the synthesis of chiral piperazines represents a significant milestone in the field.

Enantioselective Synthesis of (R)-2-Methylpiperazine Precursors

A variety of sophisticated strategies have been developed to achieve the enantioselective synthesis of (R)-2-methylpiperazine. These methods can be broadly categorized into chiral auxiliary-based approaches, chiral pool-assisted synthesis, catalytic asymmetric methods, and biocatalytic approaches.

Chiral Auxiliary-Based Approaches for (R)-2-Methylpiperazine

Chiral auxiliary-based synthesis is a powerful strategy for asymmetric transformations. In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

A prominent class of chiral auxiliaries used in asymmetric synthesis are the oxazolidinones , popularized by David A. Evans. wikipedia.org These auxiliaries are particularly effective in controlling the stereoselectivity of alkylation and aldol reactions of enolates. wikipedia.orgyoutube.com For the synthesis of a precursor to (R)-2-methylpiperazine, one could envision a strategy involving the asymmetric alkylation of an N-acylated oxazolidinone.

Another versatile class of chiral auxiliaries is based on sulfur-containing compounds , such as thiazolidinethiones. These have been shown to be highly effective in various asymmetric transformations, including aldol reactions. scielo.org.mx

A general synthetic sequence for obtaining a precursor to (R)-2-methylpiperazine using a chiral auxiliary is outlined below:

| Step | Description | Reagents and Conditions |

| 1 | Acylation of the chiral auxiliary | Chiral auxiliary, acyl halide/anhydride, base |

| 2 | Diastereoselective enolate formation and alkylation | Base (e.g., LDA, LHMDS), alkylating agent |

| 3 | Cleavage of the chiral auxiliary | Hydrolysis (acidic or basic), or other cleavage methods |

| 4 | Conversion to (R)-2-methylpiperazine precursor | Further functional group transformations |

While a direct literature procedure for the synthesis of (R)-2-methylpiperazine using a specific chiral auxiliary might not be readily available, the well-established methodologies with Evans oxazolidinones or other auxiliaries provide a reliable blueprint for such a synthesis. wikipedia.orgbath.ac.uk

Chiral Pool-Assisted Synthesis of (R)-2-Methylpiperazine

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. These compounds serve as excellent starting materials for the synthesis of more complex chiral molecules. (L)-Alanine, with its inherent (S)-stereochemistry, is an ideal precursor for the synthesis of (R)-2-methylpiperazine.

A concise and efficient synthesis of (R)-2-methylpiperazine from (L)-alanine has been reported, typically involving a five-step sequence. tandfonline.com The key transformation in this approach is the construction of the six-membered piperazine (B1678402) ring.

A representative synthetic route from (L)-alanine is as follows:

| Step | Starting Material | Product | Key Transformation |

| 1 | (L)-Alanine | N-Boc-(L)-alanine | Protection of the amino group |

| 2 | N-Boc-(L)-alanine | Dipeptide intermediate | Peptide coupling with an N-benzylated glycine ester |

| 3 | Dipeptide intermediate | Diketopiperazine | Deprotection and intramolecular cyclization |

| 4 | Diketopiperazine | N-Benzyl-(R)-2-methylpiperazine | Reduction of the amide carbonyls (e.g., with LiAlH4) |

| 5 | N-Benzyl-(R)-2-methylpiperazine | (R)-2-Methylpiperazine | Catalytic hydrogenolysis to remove the benzyl group |

This strategy has proven to be a practical and scalable method for the preparation of multigram quantities of enantiomerically pure (R)-2-methylpiperazine. tandfonline.com

Catalytic Asymmetric Methods for 2-Methylpiperazine Scaffolds

Catalytic asymmetric synthesis represents the state-of-the-art in the preparation of chiral compounds, offering high efficiency and enantioselectivity with only a substoichiometric amount of a chiral catalyst. Several catalytic approaches have been successfully applied to the synthesis of chiral piperazine derivatives.

One notable method is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. This reaction allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can be further converted to the corresponding tertiary piperazines. nih.gov

More recently, rhodium-catalyzed asymmetric hydrogenation has emerged as a powerful tool. For instance, the asymmetric hydrogenation of prochiral enamines or other unsaturated precursors can lead to the formation of chiral piperazines with high enantiomeric excess. While not specific to 2-methylpiperazine, rhodium-catalyzed asymmetric synthesis of 1,2-disubstituted allylic fluorides has been reported, showcasing the potential of rhodium catalysis in creating chiral centers. nih.gov

The general principle of these catalytic methods involves the use of a chiral ligand that coordinates to a metal center, creating a chiral catalytic complex. This complex then interacts with the substrate in a way that favors the formation of one enantiomer over the other.

| Catalytic Method | Metal/Ligand System | Substrate Type | Product |

| Asymmetric Allylic Alkylation | Palladium / Chiral Phosphine Ligand | Allylic piperazin-2-one enolates | Enantioenriched α-allylated piperazin-2-ones |

| Asymmetric Hydrogenation | Rhodium or Iridium / Chiral Diphosphine Ligand | Unsaturated piperazine precursors (e.g., enamines) | Enantioenriched piperazines |

These catalytic methods are at the forefront of modern organic synthesis and offer significant advantages in terms of efficiency and sustainability for the production of chiral piperazines.

Biocatalytic Approaches to Chiral Piperazinones and Related Intermediates

Biocatalysis, the use of enzymes to catalyze chemical reactions, has gained significant traction in organic synthesis due to its high selectivity, mild reaction conditions, and environmentally friendly nature. Lipases are a particularly versatile class of enzymes that are widely used for the kinetic resolution of racemic alcohols and amines. nih.govmdpi.comnih.gov

In a lipase-catalyzed kinetic resolution , the enzyme selectively acylates one enantiomer of a racemic mixture at a much faster rate than the other. This results in the separation of the racemate into an acylated enantiomer and the unreacted, enantiomerically enriched substrate.

For the synthesis of (R)-2-methylpiperazine, a biocatalytic approach could involve the kinetic resolution of a racemic precursor, such as a racemic amino alcohol that can be cyclized to form the piperazine ring. For example, a racemic amino alcohol could be subjected to lipase-catalyzed acylation, where the lipase would selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol in high enantiomeric purity.

| Enzyme | Reaction Type | Substrate | Products |

| Lipase (e.g., from Candida antarctica B, Novozym 435) | Kinetic Resolution via Acylation | Racemic amino alcohol precursor | (S)-acylated amino alcohol and (R)-amino alcohol |

| Lipase (e.g., from Pseudomonas cepacia) | Kinetic Resolution via Hydrolysis | Racemic ester precursor | (R)- or (S)-alcohol and remaining ester |

This chemoenzymatic approach combines the strengths of both chemical synthesis and biocatalysis to achieve the desired chiral product with high purity. nih.govchemrxiv.org

Acylation Methodologies for 1-(2-Methylpiperazin-1-YL)ethanone Synthesis

The final step in the synthesis of the target compound, (R)-1-(2-Methylpiperazin-1-YL)ethanone, is the acylation of (R)-2-methylpiperazine. This is a standard transformation in organic synthesis, and several methods can be employed to achieve this.

A common and straightforward method for the N-acetylation of amines is the use of acetic anhydride . This reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct. For a monosubstituted piperazine like (R)-2-methylpiperazine, careful control of the reaction conditions is necessary to achieve selective acylation at the less sterically hindered nitrogen (N1).

Alternatively, acetyl chloride can be used as the acylating agent. This reagent is more reactive than acetic anhydride and the reaction is also typically performed in the presence of a base, such as triethylamine or pyridine, to scavenge the hydrogen chloride that is formed.

A greener and more atom-economical approach that has been developed for the acetylation of amines involves the use of acetonitrile as both the solvent and the acetyl source under high temperature and pressure in a continuous-flow reactor. mdpi.com However, for laboratory-scale synthesis, the use of acetic anhydride or acetyl chloride remains more common.

A general procedure for the acetylation of (R)-2-methylpiperazine is as follows:

| Acylating Agent | Base | Solvent | General Conditions |

| Acetic Anhydride | Triethylamine, Pyridine, or none | Dichloromethane, THF, or neat | Room temperature or gentle heating |

| Acetyl Chloride | Triethylamine, Pyridine | Dichloromethane, THF | 0 °C to room temperature |

Under solvent- and catalyst-free conditions, the reaction can be performed by simply mixing the amine with acetic anhydride and heating. mdpi.com The choice of method will depend on the scale of the reaction, the desired purity of the product, and the available resources.

Chemoselective N-Acylation Reactions

Chemoselective acylation is a fundamental challenge in the synthesis of mono-acylated piperazine derivatives. In molecules like 2-methylpiperazine, the two nitrogen atoms exhibit different levels of nucleophilicity and steric hindrance, which can be exploited to achieve selective acylation. The nitrogen at the 4-position is generally less sterically hindered than the nitrogen at the 1-position, which is adjacent to the methyl group. This inherent difference allows for preferential acylation at the N4 position under carefully controlled reaction conditions.

The principle of chemoselectivity in N-acylation versus O-acylation is often attributed to the higher nucleophilicity of the amino group. nih.gov In the context of a diamine like 2-methylpiperazine, the relative nucleophilicity and steric accessibility of the two nitrogen atoms are the determining factors. By using a stoichiometric amount of the acylating agent at low temperatures, the more accessible and often more basic N4-amine can be selectively acylated, yielding the N4-acyl-2-methylpiperazine.

Direct Acylation Strategies with Acyl Chlorides and Anhydrides

Direct acylation using highly reactive agents like acyl chlorides and acid anhydrides is a common and effective method for modifying 2-methylpiperazine. hanspub.orgchemrevise.org These reactions are typically nucleophilic substitution reactions where the nitrogen atom of the piperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reactions are often performed in an inert solvent such as dichloromethane (DCM) and in the presence of a base, like triethylamine (Et3N), to neutralize the hydrochloric acid byproduct. hanspub.org

Research has demonstrated the successful synthesis of various 1,4-diacyl-2-methylpiperazine derivatives using this approach. The reaction of 2-methylpiperazine with different substituted benzoyl chlorides in the presence of triethylamine has been shown to produce the corresponding di-acylated products in high yields. hanspub.org

Below is a table summarizing the yields of various 1,4-diacyl-2-methylpiperazine derivatives synthesized via direct acylation with different acyl chlorides. hanspub.org

| Acyl Chloride | Product | Yield (%) |

| Benzoyl chloride | 1,4-Dibenzoyl-2-methylpiperazine | 99% |

| 2-Methylbenzoyl chloride | 2-Methyl-1,4-bis(2-methylbenzoyl)piperazine | 92% |

| 3-Methylbenzoyl chloride | 2-Methyl-1,4-bis(3-methylbenzoyl)piperazine | 96% |

| 4-Methylbenzoyl chloride | 2-Methyl-1,4-bis(4-methylbenzoyl)piperazine | 95% |

| 4-Methoxybenzoyl chloride | 1,4-Bis(4-methoxybenzoyl)-2-methylpiperazine | 99% |

| 4-(Trifluoromethyl)benzoyl chloride | 2-Methyl-1,4-bis(4-(trifluoromethyl)benzoyl)piperazine | 93% |

This data is illustrative of the high efficiency of direct di-acylation under the specified conditions. hanspub.org

Formation of 1,4-Diacyl-2-Methylpiperazine Derivatives

The formation of 1,4-diacyl derivatives is often the favored outcome when 2-methylpiperazine is treated with an excess of a strong acylating agent like an acyl chloride. hanspub.org The initial acylation occurs, typically at the less hindered N4 position, forming a mono-acylated intermediate. This intermediate then undergoes a second acylation at the N1 position to yield the final 1,4-diacyl product.

The use of a base such as triethylamine is crucial in these reactions to act as a scavenger for the HCl generated, driving the reaction to completion. hanspub.org The reaction conditions are generally mild, and the high yields obtained across a range of acyl chlorides demonstrate the robustness of this method for creating a library of diverse 1,4-diacyl-2-methylpiperazine compounds. hanspub.org This strategy is particularly useful when symmetrical di-acylation is the desired transformation. hanspub.org

Novel Synthetic Routes to Chiral 2-Substituted Piperazines and their Derivatives

The development of novel and efficient synthetic routes to enantiomerically pure 2-substituted piperazines is crucial for drug discovery. These methods often leverage the "chiral pool," using readily available, optically pure starting materials to construct the chiral piperazine core.

Utilization of Optically Pure Amino Acids as Starting Materials

A highly effective strategy for synthesizing chiral 2-substituted piperazines involves using optically pure α-amino acids as the starting material. rsc.orgresearchgate.net This approach ensures that the chirality is incorporated from the beginning and is maintained throughout the synthetic sequence. For the synthesis of (R)-2-methylpiperazine, (R)-alanine would be the logical chiral precursor.

A general route involves a four-step process starting from an α-amino acid to obtain an orthogonally protected, enantiomerically pure 2-substituted piperazine. rsc.org A key transformation in this sequence can be an aza-Michael addition between a chiral 1,2-diamine (derived from the amino acid) and an in-situ generated vinyl sulfonium salt. rsc.org Other methods involve converting the amino acid into a suitable precursor that can be cyclized to form the piperazine ring. google.comresearchgate.net These chiral pool-based syntheses are advantageous due to the commercial availability of amino acids in high optical purity. google.comresearchgate.net

Reductive Cyclization Approaches

Reductive cyclization represents another important pathway to chiral 2-substituted piperazines. This strategy typically involves the construction of a linear precursor containing the necessary atoms for the piperazine ring, which is then cyclized under reductive conditions.

One such method is intramolecular reductive amination. nih.gov For example, a precursor can be synthesized from a chiral amino acid derivative, which, upon removal of a protecting group, reveals a primary amine. This amine can then undergo an intramolecular reaction with a carbonyl group elsewhere in the molecule, followed by reduction of the resulting imine to form the piperazine ring. A one-pot, tandem reductive amination-transamidation-cyclization reaction has also been employed to produce substituted piperazin-2-ones, which can be further reduced to the corresponding piperazines. nih.gov These methods are valued for their efficiency and ability to construct the heterocyclic ring in a single, stereocontrolled step.

Stereocontrol and Diastereoselective Transformations in Ethanone Formation

The formation of this compound from (R)-2-methylpiperazine involves the creation of a new amide bond. While the chiral center at the C2 position of the piperazine ring is already established, the acylation step introduces significant stereochemical complexity. This complexity arises primarily from the phenomenon of rotational isomerism, also known as atropisomerism, around the newly formed C(O)-N bond.

The partial double bond character of the amide linkage restricts free rotation, leading to the existence of two distinct planar conformations, or rotamers. These rotamers are diastereomers of each other, as the pre-existing chirality of the piperazine ring results in different spatial arrangements of the substituents around the amide bond. The interconversion between these rotamers is often slow enough to be observed on the NMR timescale, leading to a doubling of signals in the NMR spectrum.

In addition to the amide bond rotation, the piperazine ring itself is conformationally mobile, typically existing in a chair conformation. The interplay between the ring conformation and the amide rotamers further complicates the stereochemical landscape of this compound.

Detailed Research Findings

Research into the conformational behavior of N-acylated piperazines has largely been conducted using temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have shown that for mono-N-acylated piperazines, two distinct sets of signals can be observed at room temperature, corresponding to the two rotamers. As the temperature is increased, the rate of interconversion between the rotamers also increases, eventually leading to the coalescence of the doubled signals into a single, averaged signal. By analyzing the coalescence temperature, the energy barrier (ΔG‡) for the rotation around the amide bond can be calculated.

For unsymmetrically substituted piperazines like (R)-2-methylpiperazine, the acylation reaction is generally regioselective, with the acetyl group preferentially adding to the less sterically hindered nitrogen atom (N1). However, the subsequent diastereoselectivity of the process, i.e., the ratio of the two resulting rotamers, can be influenced by several factors:

Reaction Temperature: Lower temperatures can potentially favor the formation of the thermodynamically more stable rotamer, leading to a higher diastereomeric ratio.

Solvent: The polarity of the solvent can influence the conformational equilibrium of the piperazine ring and the transition state of the acylation reaction, thereby affecting the rotameric distribution.

Nature of the Acetylating Agent: While less explored, the bulkiness and reactivity of the acetylating agent (e.g., acetyl chloride vs. acetic anhydride) could potentially influence the stereochemical outcome.

A conformational study of 1-acyl and 1-aryl 2-substituted piperazines found that the axial conformation is generally preferred. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain derivatives. nih.gov The axial orientation of the substituent at the 2-position influences the spatial relationship between the nitrogen atoms, which can be critical for biological activity. nih.gov

While the principles of stereocontrol in the acylation of chiral piperazines are understood, specific data on the diastereomeric ratios for the synthesis of this compound under various conditions are not extensively reported in the literature. However, based on analogous systems, it is expected that the reaction would yield a mixture of diastereomeric rotamers. The precise ratio of these rotamers would need to be determined experimentally, likely through NMR analysis.

Interactive Data Table: Factors Influencing Diastereoselectivity in N-Acylation of Chiral Piperazines

| Factor | Influence on Diastereoselectivity | Expected Outcome for this compound Formation |

| Reaction Temperature | Lower temperatures can increase the energy barrier for interconversion, potentially favoring the formation of the thermodynamically more stable rotamer. | A lower reaction temperature during acetylation may lead to a higher ratio of one rotamer over the other. |

| Solvent Polarity | The polarity of the solvent can affect the stability of the different conformers and the transition state of the reaction. | The choice of solvent could alter the diastereomeric ratio of the resulting rotamers. Non-polar solvents might favor conformations stabilized by intramolecular interactions. |

| Acetylating Agent | The steric bulk and reactivity of the acetylating agent could influence the approach to the nitrogen atom, potentially favoring one rotameric outcome. | Using a bulkier acetylating agent might lead to a different diastereomeric ratio compared to a smaller one. |

| Substituent at C2 | The steric and electronic nature of the substituent at the chiral center directly influences the conformational preference of the piperazine ring and the rotational barrier of the amide bond. | The methyl group in (R)-2-methylpiperazine will sterically influence the preferred orientation of the acetyl group, leading to a specific equilibrium of rotamers. |

It is important to note that while these factors are known to influence stereoselectivity in similar chemical transformations, detailed experimental data quantifying their specific impact on the formation of this compound is a subject for further investigation.

Advanced Spectroscopic Analysis and Stereochemical Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For a chiral compound like (R)-1-(2-Methylpiperazin-1-YL)ethanone, NMR is crucial not only for confirming the connectivity of atoms but also for assessing its stereochemical integrity.

High-resolution proton (¹H) NMR spectroscopy is a primary method for verifying the structure of a molecule by mapping the chemical environment of each proton. In a standard achiral solvent (like CDCl₃ or DMSO-d₆), the ¹H NMR spectra of the (R) and (S) enantiomers of 1-(2-Methylpiperazin-1-YL)ethanone would be identical.

To assess chiral purity, a chiral solvating agent (CSA) is introduced into the NMR sample. rsc.orgnih.gov CSAs are enantiomerically pure compounds (e.g., (R)-(-)-1,1'-binaphthyl-2,2'-diylhydrogenphosphate) that form transient diastereomeric complexes with the analyte enantiomers. researchgate.net These diastereomeric complexes have different magnetic environments, leading to the separation of proton signals (enantiodifferentiation) in the ¹H NMR spectrum. acs.org For a sample of this compound, the addition of a suitable CSA would be expected to result in a single set of peaks. Conversely, a racemic mixture would show two distinct sets of peaks, allowing for the quantification of enantiomeric excess (e.e.). The proton attached to the chiral carbon (C2) would be particularly sensitive to this effect.

Expected ¹H NMR Data for Chiral Purity Analysis in the Presence of a CSA The following table is predictive and illustrates the expected splitting of a key signal.

| Proton | Signal in Achiral Solvent (Predicted δ, ppm) | Signal for (R)-enantiomer with CSA (Predicted δ, ppm) | Signal for (S)-enantiomer with CSA (Predicted δ, ppm) |

|---|---|---|---|

| H at C2 (chiral center) | ~4.0-4.2 | ~4.15 | ~4.25 |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The predicted ¹³C NMR spectrum of this compound would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity. nih.govepfl.ch

COSY (Correlation Spectroscopy) reveals proton-proton couplings, typically over two to three bonds. For this molecule, COSY would show correlations between adjacent protons within the piperazine (B1678402) ring, confirming their sequence. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (one-bond C-H coupling). This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons (like the carbonyl carbon) and piecing together different fragments of the molecule. A key expected HMBC correlation would be from the acetyl methyl protons to the carbonyl carbon (C=O), confirming the N-acetyl group's placement. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations Chemical shifts are predicted based on computational models and data from similar structures. Actual experimental values may vary. nih.govst-andrews.ac.uk

| Atom Position | Predicted ¹H δ (ppm), Multiplicity | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| C2-H | ~4.1 (m) | ~48.5 | C3, C6, C2-CH₃, C=O |

| C2-CH₃ | ~1.2 (d) | ~15.0 | C2, C3 |

| C3-H₂ | ~3.0 (m), ~2.8 (m) | ~50.0 | C2, C5 |

| C5-H₂ | ~2.9 (m), ~2.7 (m) | ~45.0 | C3, C6, N4-H |

| C6-H₂ | ~3.8 (m), ~3.2 (m) | ~42.0 | C2, C5 |

| N4-H | ~2.5 (br s) | - | C3, C5 |

| C=O | - | ~169.0 | - |

| C=O-CH₃ | ~2.1 (s) | ~21.5 | C=O |

Mass Spectrometry Techniques for Molecular Formula Verification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the unambiguous verification of the molecular formula. For this compound (C₇H₁₄N₂O), the expected exact mass of the molecular ion [M+H]⁺ would be used to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule, which provides structural information and can be used for impurity profiling. The fragmentation of N-acetyl piperazine derivatives typically involves characteristic losses and cleavages. researchgate.netresearchgate.net The primary fragmentation pathways for this compound would likely involve alpha-cleavage adjacent to the nitrogen atoms and the loss of the acetyl group. These predictable fragmentation patterns help confirm the structure and can be used to identify process-related impurities that may have slightly different masses or fragmentation behaviors.

Expected High-Resolution Mass Spectrometry and Fragmentation Data

| Ion | Formula | Calculated m/z | Proposed Origin |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₅N₂O⁺ | 143.1184 | Protonated Molecular Ion |

| [M-CH₂CO]⁺ | C₅H₁₃N₂⁺ | 101.1079 | Loss of ketene (B1206846) from molecular ion |

| [CH₃CO]⁺ | C₂H₃O⁺ | 43.0184 | Acylium ion |

| Fragment | C₄H₉N₂⁺ | 85.0766 | Piperazine ring fragment after C2-C3 cleavage |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Stereochemical Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. niscpr.res.in These two techniques are complementary; for example, the symmetrical vibrations in a molecule are often more intense in Raman spectra, while asymmetrical vibrations are stronger in IR. scispace.com

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O (amide) stretching vibration. Other key bands would include C-H stretching and bending modes for the methyl and methylene (B1212753) groups, and C-N stretching vibrations of the piperazine ring. libretexts.org While standard vibrational spectroscopy is not inherently sensitive to chirality, subtle differences in the spectra of enantiomers can sometimes be observed in the solid state due to different crystal packing, or more advanced techniques like Vibrational Circular Dichroism (VCD) could be used for stereochemical insights.

Expected Characteristic Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity (IR) |

|---|---|---|---|

| 3300-3400 | N-H Stretch | Secondary Amine (N4-H) | Medium |

| 2850-2960 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Medium-Strong |

| 1640-1660 | C=O Stretch | Tertiary Amide | Strong |

| 1450-1470 | C-H Bend (Scissoring) | CH₂ | Medium |

| 1360-1380 | C-H Bend (Symmetric) | CH₃ | Medium |

| 1150-1250 | C-N Stretch | Amine/Amide | Medium |

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom. researchgate.net

For an enantiomerically pure sample of this compound that forms suitable crystals, this technique would unequivocally confirm the 'R' configuration at the C2 chiral center. The analysis would also reveal detailed conformational information, such as bond lengths, bond angles, and torsional angles. It is expected that the six-membered piperazine ring would adopt a thermodynamically stable chair conformation. iucr.orgnih.gov The analysis would determine whether the methyl group at C2 and the acetyl group at N1 occupy axial or equatorial positions, providing critical insight into the molecule's preferred solid-state geometry. nih.gov

Hypothetical Crystal Structure Data This table presents plausible crystallographic parameters based on similarly sized organic molecules.

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ (non-centrosymmetric) |

| a (Å) | 5-10 |

| b (Å) | 8-15 |

| c (Å) | 10-20 |

| β (°) | 90-105 (for monoclinic) |

| Piperazine Ring Conformation | Chair |

| C2-Methyl Group Position | Equatorial (predicted) |

Computational Chemistry and Mechanistic Studies

Theoretical Investigations of Reaction Mechanisms in (R)-1-(2-Methylpiperazin-1-YL)ethanone Synthesis

The synthesis of this compound typically involves the acylation of (R)-2-methylpiperazine. Theoretical studies of this reaction mechanism focus on identifying the key transition states and intermediates that govern the reaction rate and its stereochemical outcome. By modeling the reaction pathway, chemists can gain a deeper understanding of the factors that control the formation of the desired enantiomer.

Density Functional Theory (DFT) Calculations for Transition States and Reaction Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and to calculate their properties. In the context of the synthesis of this compound, DFT calculations are employed to model the acylation of (R)-2-methylpiperazine. These calculations can accurately predict the geometries and energies of reactants, products, transition states, and any reaction intermediates.

A plausible mechanism for the acylation of (R)-2-methylpiperazin-1-yl with an acetylating agent, such as acetyl chloride, proceeds through a nucleophilic acyl substitution pathway. DFT calculations can elucidate the energy profile of this reaction. For instance, the reaction would proceed through a tetrahedral intermediate, and the rate-determining step is often the formation or collapse of this intermediate.

Below is a hypothetical data table summarizing the relative energies of the species involved in the acylation of (R)-2-methylpiperazine, as could be determined by DFT calculations.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | (R)-2-Methylpiperazine + Acetyl Chloride | 0.0 |

| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | +15.2 |

| Tetrahedral Intermediate | Intermediate species after nucleophilic attack | -5.8 |

| Transition State 2 (TS2) | Collapse of the intermediate to form products | +8.5 |

| Products | This compound + HCl | -20.1 |

Note: The data in this table is hypothetical and for illustrative purposes to represent typical outputs of DFT calculations.

Exploration of Potential Energy Surfaces for Stereodetermining Steps

The stereoselectivity in the synthesis of chiral molecules is determined by the energy differences between the diastereomeric transition states leading to the different stereoisomers. For the synthesis of this compound from a racemic or prochiral precursor, the exploration of the potential energy surface (PES) is crucial. The PES maps the energy of a system as a function of its geometry, and locating the transition states on this surface allows for the prediction of the major stereoisomer formed.

In the acylation of 2-methylpiperazine (B152721), the stereodetermining step is the nucleophilic attack of the chiral amine on the acetylating agent. The two nitrogen atoms of 2-methylpiperazine are chemically distinct (N1 and N4). The orientation of the methyl group on the piperazine (B1678402) ring will influence the accessibility of these nitrogen atoms, leading to different energy barriers for the formation of the two possible regioisomers and, in cases of a chiral acylating agent, diastereomers. DFT calculations can map out the PES for the approach of the reactants, revealing the lowest energy pathway and thus the most likely stereochemical outcome.

Analysis of Noncovalent Interactions Influencing Stereoselectivity

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, play a critical role in directing the stereochemical outcome of a reaction. In the transition state of the acylation of (R)-2-methylpiperazine, subtle noncovalent interactions can stabilize one diastereomeric transition state over another.

For example, in a catalyzed reaction, the chiral catalyst can form a network of hydrogen bonds with the piperazine substrate, pre-organizing it in a specific conformation that favors the attack of the acylating agent from a particular face. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, providing a detailed picture of how stereoselectivity is achieved. The steric hindrance from the methyl group on the piperazine ring is also a key factor that can be analyzed computationally to predict which nitrogen atom is more likely to be acylated and from which direction.

Molecular Dynamics Simulations of Chiral Recognition Processes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. In the context of this compound, MD simulations can be used to understand how this chiral molecule interacts with other chiral molecules or environments, a process known as chiral recognition. This is particularly relevant in areas such as chiral chromatography, where the separation of enantiomers is based on their differential interactions with a chiral stationary phase.

MD simulations can model the binding of (R)- and (S)-1-(2-methylpiperazin-1-yl)ethanone to a chiral selector, providing insights into the binding affinities and the specific intermolecular interactions responsible for the separation. By analyzing the trajectories of the molecules, one can identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the diastereomeric complexes.

Below is a hypothetical table summarizing the results of an MD simulation studying the interaction of the enantiomers of 1-(2-methylpiperazin-1-yl)ethanone with a chiral stationary phase.

| Enantiomer | Average Interaction Energy (kcal/mol) | Key Interacting Residues of Chiral Selector | Predominant Interaction Type |

|---|---|---|---|

| (R)-enantiomer | -8.5 | Phenylglycine | Hydrogen bonding, π-π stacking |

| (S)-enantiomer | -6.2 | Leucine | Hydrophobic interactions |

Note: The data in this table is hypothetical and for illustrative purposes to represent typical outputs of MD simulations.

Quantum Chemical Methods for Understanding Reaction Selectivity

Quantum chemical methods provide a fundamental understanding of reaction selectivity by analyzing the electronic and steric properties of the reactants and transition states. For the synthesis of this compound, these methods can explain why the acylation occurs preferentially at one of the two nitrogen atoms of the 2-methylpiperazine ring (regioselectivity) and why a particular stereoisomer is formed (stereoselectivity).

Methods such as Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions in the reactants. For instance, the nucleophilicity of the two nitrogen atoms in 2-methylpiperazine can be compared by analyzing their calculated atomic charges and the energies of their lone pair orbitals. Steric effects can be quantified by calculating steric descriptors or by visualizing the steric hindrance around the reactive centers using molecular modeling software. The combination of electronic and steric analysis provides a comprehensive picture of the factors governing the reaction's selectivity.

Computational Design Principles for Asymmetric Catalysis involving Piperazine Scaffolds

Computational chemistry plays a pivotal role in the rational design of new and more effective catalysts for the asymmetric synthesis of molecules containing piperazine scaffolds. By understanding the mechanism of existing catalytic systems, computational models can guide the modification of the catalyst structure to improve its activity and selectivity.

For the asymmetric synthesis of chiral piperazine derivatives, computational design principles often focus on enhancing the noncovalent interactions between the catalyst and the substrate in the stereodetermining transition state. This can be achieved by:

Modifying the catalyst backbone: Introducing steric bulk or conformational rigidity to create a well-defined chiral pocket.

Tuning the electronic properties: Altering the functional groups on the catalyst to modulate its acidity, basicity, or hydrogen-bonding capabilities.

Introducing new interaction sites: Incorporating functional groups that can engage in specific noncovalent interactions, such as π-stacking or halogen bonding, with the substrate.

Virtual screening of catalyst libraries using computational methods can rapidly identify promising candidates for experimental validation, accelerating the discovery of new catalysts for the synthesis of valuable chiral compounds like this compound.

Role of R 1 2 Methylpiperazin 1 Yl Ethanone in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (R)-1-(2-Methylpiperazin-1-YL)ethanone, stemming from the stereocenter at the C2 position of the piperazine (B1678402) ring, makes it an important chiral building block in asymmetric synthesis. rsc.orgresearchgate.net This compound provides a pre-existing stereogenic center that can be incorporated into target molecules, influencing the stereochemical outcome of subsequent reactions or serving as a key chiral component of the final structure.

The utility of chiral piperazines is well-documented in the synthesis of enantiomerically pure compounds. nih.gov Synthetic methodologies aimed at the efficient and stereoselective formation of piperazine-containing molecules are of high utility in medicinal chemistry and materials science. tmc.edu The (R)-2-methylpiperazine moiety can be used to probe the potential of chirality to improve the selectivity of compounds for biological targets. nih.gov By introducing this chiral fragment, chemists can create stereoisomers whose distinct three-dimensional arrangements can lead to different biological activities or physical properties. nih.gov The synthesis of enantiopure 2,6-methylated piperazines, for example, utilizes alternative reactions in the key bond-forming step to establish the desired stereochemistry. researchgate.net

Precursor to Structurally Diverse Piperazine-Containing Scaffolds

This compound serves as a versatile precursor for the synthesis of a wide array of structurally diverse piperazine-containing scaffolds. The piperazine ring is a common feature in many biologically active compounds, and its incorporation often improves physicochemical properties, which can enhance biological activity. nih.govresearchgate.net

Starting from this compound, chemists can perform various transformations on the free secondary amine to generate novel derivatives. A heterocyclic merging approach, for instance, can be used to construct novel fused systems like indazolo-piperazines. nih.govtmc.edu Such strategies involve key transformations that build a new ring system onto the existing piperazine core. Furthermore, the acetyl group can be removed under specific conditions to reveal the second nitrogen atom, allowing for further functionalization and the creation of symmetrically or asymmetrically substituted piperazines. This step-wise approach enables the generation of diverse libraries of compounds from a single chiral precursor. The synthesis of prazosin-related compounds, for example, involved replacing the piperazine ring with 2,3-dialkylpiperazine moieties to explore structure-activity relationships. researchgate.net

Synthetic Applications in the Construction of N-Heterocyclic Architectures

N-heterocyclic compounds are foundational in drug design and development, appearing in a vast number of natural and synthetic products. mdpi.com this compound is a key player in the construction of these complex architectures, providing a reliable method for introducing a chiral piperazine moiety. mdpi.com

The secondary amine of this compound can act as a nucleophilic handle to link two different parts of a molecule, a common strategy in the synthesis of macrocycles. By reacting the piperazine with molecules containing two electrophilic sites, large ring systems can be formed. This approach is crucial in the development of compounds that can mimic or disrupt biological processes often governed by macrocyclic natural products. Similarly, its integration into polycyclic systems can impart specific conformational constraints and stereochemical information, which is vital for designing molecules with precise three-dimensional shapes for target binding.

Amide bond formation is one of the most fundamental and widely used reactions in organic synthesis, particularly in the construction of peptides, proteins, and pharmaceutical agents. researchgate.net The secondary amine of this compound readily participates in coupling reactions with activated carboxylic acids or acid chlorides to form stable amide bonds. researchgate.net This reaction provides a straightforward and robust method for attaching the chiral piperazine unit to a wide variety of molecular scaffolds.

| Carboxylic Acid/Derivative | Coupling Reagent | Product |

| Benzoic Acid | HATU, DIPEA | (R)-1-(4-benzoyl-2-methylpiperazin-1-yl)ethanone |

| Acetic Anhydride | Pyridine | (R)-1-(4-acetyl-2-methylpiperazin-1-yl)ethanone |

| 4-Chlorobenzoyl chloride | Triethylamine | (R)-1-(4-(4-chlorobenzoyl)-2-methylpiperazin-1-yl)ethanone |

This table represents typical amide bond formation reactions.

Reductive amination is a powerful method for forming carbon-nitrogen bonds. rsc.org This two-step, one-pot process involves the reaction of the secondary amine of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. mdpi.comresearchgate.net This strategy allows for the introduction of a wide range of alkyl substituents at the N4 position.

Direct alkylation, typically with alkyl halides, is another common strategy. The nucleophilic secondary amine attacks the electrophilic carbon of the alkyl halide, forming a new C-N bond and yielding a quaternary ammonium salt if further alkylated. nih.gov

| Carbonyl/Alkyl Halide | Reducing Agent/Base | Product |

| Formaldehyde | Sodium triacetoxyborohydride | (R)-1-(2,4-dimethylpiperazin-1-yl)ethanone |

| Acetone | Sodium cyanoborohydride | (R)-1-(4-isopropyl-2-methylpiperazin-1-yl)ethanone |

| Benzyl Bromide | Potassium Carbonate | (R)-1-(4-benzyl-2-methylpiperazin-1-yl)ethanone |

This table illustrates common reductive amination and alkylation reactions.

Stereoselective Installation of Chiral Piperazine Moieties into Advanced Intermediates

The reliable installation of the chiral (R)-2-methylpiperazine group is critical in the multi-step synthesis of complex target molecules, such as pharmaceutical candidates. The use of this compound allows for the direct incorporation of this stereochemically defined fragment into advanced intermediates, preserving the chiral integrity. For example, in the synthesis of potent M2 selective ligands, a novel series of (R)-2-methyl-substituted piperazines were described as key components. researchgate.net

The piperazine moiety can be introduced late in a synthetic sequence via nucleophilic substitution or coupling reactions. For instance, reacting it with an electrophilic partner, such as a chloroacetyl group attached to a larger molecular scaffold, results in the stereoselective formation of the desired product. nih.govnih.gov This approach is advantageous as it introduces the chiral center in a controlled manner, avoiding potential issues with stereoisomer separation at later stages and ensuring the final product has the correct absolute stereochemistry required for its intended function.

Emerging Methodologies and Future Research Directions

Development of More Efficient and Sustainable Synthetic Protocols

The demand for enantiomerically pure piperazine (B1678402) derivatives in pharmaceuticals has spurred the development of synthetic methods that are not only efficient but also environmentally benign.

Modern synthetic strategies are increasingly incorporating the principles of green chemistry to minimize environmental impact. In the context of chiral piperazine synthesis, this involves the use of less hazardous reagents and solvents, and the development of catalytic processes that improve atom economy. unibe.ch One promising approach is the use of photoredox catalysis, which can facilitate C-H functionalization of piperazines under mild conditions using light as a renewable energy source. mdpi.com This method can avoid the use of toxic reagents, such as tin, by employing amino-acid-derived radical precursors. mdpi.com Furthermore, the development of multi-step continuous flow platforms showcases significant advances in sustainability. unibe.ch For instance, employing water as a solvent for reductive amination steps and using formic acid as a reducing agent eliminates the need for less efficient or more hazardous reagents like 2-picoline-borane or sodium cyanoborohydride. unibe.ch

The cornerstone of modern chiral synthesis is the development of highly effective catalysts that can control stereochemistry. For chiral piperazines, transition metal catalysis has proven to be a particularly fruitful area of research. Palladium-catalyzed asymmetric hydrogenation of pyrazines or related heterocycles provides a direct route to chiral piperazin-2-ones, which can be subsequently converted to the desired piperazines with excellent enantioselectivity. rsc.orgdicp.ac.cn Similarly, iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides has been shown to produce a wide array of chiral piperazines with high enantiomeric excess (ee). acs.orgresearchgate.net Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, which allows for the synthesis of highly enantioenriched tertiary piperazines. nih.gov These methods are continually being refined to improve yields, broaden substrate scope, and achieve near-perfect enantioselectivity.

| Catalytic System | Reaction Type | Substrate Class | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Palladium / Chiral Ligand | Asymmetric Hydrogenation | Pyrazin-2-ols | Up to 90% | dicp.ac.cn |

| Iridium / JosiPhos Ligand | Asymmetric Hydrogenation | Pyrazinium Salts | Up to 96% | acs.orgresearchgate.net |

| Palladium / Phosphine-Oxazoline Ligand | Decarboxylative Allylic Alkylation | N-protected piperazin-2-ones | High (specific % not stated) | nih.gov |

| Ruthenium / Phosphine-Oxazoline Ligand | Asymmetric Hydrogenation | 5,6-dihydropyrazin-2-ones | Moderate to good | acs.org |

Advanced Computational Modeling for Predictive Synthesis and Stereochemical Control

Computational chemistry has become an indispensable tool for modern synthetic planning. Techniques like Density Functional Theory (DFT) are widely used to predict chemical structures, understand reaction mechanisms, and rationalize stereochemical outcomes. researchgate.netdergipark.org.tr In the synthesis of complex molecules like chiral piperazines, DFT calculations can be used to analyze the electron density of intermediates, thereby predicting the regioselectivity of reactions such as C-H functionalization. mdpi.com For instance, by performing a natural population analysis on the nitrogen atoms of the piperazine core, it is possible to predict which site will be more susceptible to alkylation. mdpi.com

Furthermore, molecular docking and molecular dynamics (MD) simulations are employed to predict the binding affinity of piperazine derivatives to biological targets, guiding the design of new therapeutic agents. rsc.org These simulations can provide insights into the stability of ligand-receptor complexes, which is crucial for rational drug design. rsc.org By modeling transition states and reaction pathways, computational studies can accelerate the discovery of optimal catalysts and reaction conditions, reducing the need for extensive empirical screening and leading to more predictable and controlled syntheses. researchgate.netresearchgate.net

Exploration of Novel Reactivity and Transformation Pathways for (R)-1-(2-Methylpiperazin-1-YL)ethanone

Beyond its synthesis, future research will likely focus on utilizing this compound as a versatile building block for more complex molecules. The development of novel C-H functionalization methods offers a direct way to introduce new substituents onto the piperazine core, enabling late-stage modification of complex drug candidates. mdpi.com Research into photoredox catalysis, for example, has opened up new avenues for the site-selective alkylation of piperazines. mdpi.com

Additionally, the core piperazine structure can undergo various transformations. For example, methods used to convert chiral piperazin-2-ones into piperazines without loss of optical purity, such as reduction with reagents like Lithium Aluminium Hydride, are well-established. dicp.ac.cn The exploration of new ring-opening, ring-expansion, or cycloaddition reactions involving the piperazine scaffold could lead to the discovery of entirely new classes of heterocyclic compounds with unique properties and biological activities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, particularly within the pharmaceutical industry. d-nb.infoucd.ie Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for full automation. nih.govnih.gov For the synthesis of piperazine derivatives, flow reactors can safely handle hazardous reagents and unstable intermediates by generating them in situ and consuming them immediately. ucd.ienih.gov

The successful adaptation of synthetic methods, such as photoredox catalysis, from batch to continuous flow conditions has already been demonstrated for piperazine synthesis. mdpi.com Automated platforms can integrate multiple reaction and purification steps, enabling the rapid synthesis of compound libraries for drug discovery. researchgate.net This technology not only accelerates the development process but also improves reproducibility and allows for more efficient scaling-up from laboratory to industrial production. nih.govnih.gov

Design of New Chiral Ligands and Organocatalysts Incorporating 2-Methylpiperazine (B152721) Derivatives

The inherent chirality and structural rigidity of the 2-methylpiperazine scaffold make it an attractive core for the design of new chiral ligands and organocatalysts. Chiral piperazines have been shown to be effective as organocatalysts in reactions like the addition of aldehydes to nitroalkenes. researchgate.net The (R)-2-methylpiperazine unit can be incorporated into more complex ligand architectures, such as bidentate P,N-ligands (Phosphine-Nitrogen ligands), which have proven highly versatile in asymmetric catalysis. nih.gov

The design principles for chiral ligands have evolved significantly, with a trend moving from C2-symmetric structures to more modular, non-symmetrical ligands. nih.gov The distinct electronic properties of the two nitrogen atoms in the piperazine ring, especially when differentially substituted, can be exploited to create unique coordination environments around a metal center. By systematically modifying the substituents on the piperazine core, it is possible to fine-tune the steric and electronic properties of the resulting ligands, optimizing their performance in a wide range of asymmetric transformations.

常见问题

Basic: What synthetic routes are recommended for obtaining (R)-1-(2-Methylpiperazin-1-yl)ethanone with high enantiomeric purity?

Enantioselective synthesis of this compound requires chiral resolution techniques or asymmetric catalysis. For example, annulation reactions involving α-bromo ketones and acyl phosphonates can yield substituted pyrrole intermediates, which can be further functionalized to piperazine derivatives . Chiral stationary-phase chromatography (e.g., using cellulose-based columns) or enzymatic resolution may enhance enantiomeric purity. Reaction conditions such as temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) significantly influence stereochemical outcomes .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and piperazine N-H bending modes at 1450–1550 cm⁻¹. Use CCl₄ or CS₂ solutions for optimal resolution in the 450–3800 cm⁻¹ range .

- Mass Spectrometry (EI) : Look for molecular ion peaks (m/z ≈ 220) and fragmentation patterns (e.g., loss of methylpiperazine groups) to confirm the backbone structure .

- HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) with 0.1% TFA improve peak resolution .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray studies using SHELX software (e.g., SHELXL-2018) are essential for determining absolute configuration and bond angles. For example, a derivative with R-factor = 0.035 and wR-factor = 0.098 was resolved at 113 K, confirming the (R)-configuration via Flack parameter analysis . Key steps:

- Crystal growth via slow evaporation in ethanol/water.

- Data collection with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement of anisotropic displacement parameters to resolve steric clashes .

Advanced: How should researchers address contradictory bioactivity data across studies involving this compound?

Contradictions often arise from assay conditions (e.g., cell line variability, solvent effects). For example:

- Antimicrobial Studies : Inconsistent MIC values may stem from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or solvent toxicity (DMSO >1% inhibits growth). Standardize protocols using CLSI guidelines .

- Enantiomer-Specific Effects : The (R)-enantiomer may show higher receptor binding affinity than the (S)-form. Validate activity via dose-response curves and competitive binding assays .

Methodological: What strategies optimize substituent introduction on the piperazine ring?

- N-Alkylation : Use alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ as a base (60°C, 12 hr). Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

- Acylation : React with acetyl chloride in dichloromethane (0°C to RT) using triethylamine as a proton scavenger. Quench with ice-water to isolate products .

- Oxidation : For N-oxide formation, employ m-CPBA (1.2 eq) in CHCl₃ (0°C, 2 hr). Confirm conversion via ¹H NMR (disappearance of N-CH₃ signals at δ 2.3 ppm) .

Safety: What precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .

- Storage : Store at 2–8°C under argon in amber glass vials to prevent degradation.

- Spill Management : Neutralize acidic residues with NaHCO₃ and absorb liquids with vermiculite .

- First Aid : For skin contact, rinse with water for 15 min; seek medical attention if irritation persists .

Advanced: How do computational methods aid in predicting the reactivity of this compound?

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to model transition states for nucleophilic attacks on the carbonyl group. Compare HOMO-LUMO gaps (e.g., ΔE ≈ 5 eV) to predict electrophilic sites .

- Molecular Docking : AutoDock Vina can simulate interactions with biological targets (e.g., serotonin receptors). Validate predictions with SPR (surface plasmon resonance) binding assays .

Methodological: How to analyze phase purity and polymorphism in solid-state samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。